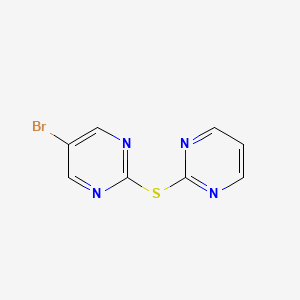

2-(Pyrimidin-2-yl)thio-5-bromopyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis and Material Sciences

The pyrimidine nucleus is a privileged scaffold in the field of organic synthesis and medicinal chemistry. bohrium.commdpi.com Its inherent biological relevance has spurred extensive research, leading to the development of a multitude of pyrimidine-based therapeutic agents with a wide spectrum of activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govmdpi.comorientjchem.orgbenthamscience.com The structural versatility of the pyrimidine ring allows for modifications at multiple positions, enabling chemists to construct large libraries of compounds for drug discovery programs. mdpi.com

Beyond its medicinal applications, the pyrimidine scaffold is gaining traction in the field of material sciences. Halogenated pyrimidine derivatives, for instance, are being investigated for their unique electronic and geometric structures. nih.gov Furthermore, the pyrazolo[1,5-a]pyrimidine (B1248293) core, a fused pyrimidine system, has demonstrated importance in the development of materials with intriguing optical applications and as chemosensors. nih.gov The ability of pyrimidine derivatives to participate in various chemical transformations makes them valuable building blocks for the synthesis of complex molecular architectures with tailored functions.

Importance of Thioether Linkages in Heterocyclic Chemistry

Thioether (sulfide) linkages are a crucial functional group in the architecture of many organic molecules, particularly within heterocyclic chemistry. acsgcipr.org This carbon-sulfur-carbon bond is a key structural element in a variety of natural products and synthetic pharmaceuticals. rsc.org The introduction of a thioether group can significantly influence a molecule's biological activity and pharmacokinetic profile. researchgate.net

In synthetic chemistry, the formation of thioether bonds is a common and versatile reaction. acsgcipr.org These linkages can be readily formed through nucleophilic substitution reactions, often involving a thiolate anion and an electrophilic carbon atom. masterorganicchemistry.com The thioether moiety is not merely a passive linker; it can be oxidized to form sulfoxides and sulfones, which have their own distinct chemical and biological properties. masterorganicchemistry.comyoutube.com In the context of heterocyclic compounds, the thioether linkage provides a flexible and stable connection between different ring systems, allowing for the construction of elaborate molecular frameworks with potential applications in drug design and materials science. The investigation of 2-thiopyrimidines and their derivatives has revealed a wide range of biological activities, underscoring the importance of the sulfur linkage at this position. jetir.orgnih.govresearchgate.net

Role of Halogen Substituents in Pyrimidine Reactivity and Functionalization

The incorporation of halogen atoms, such as bromine, onto a pyrimidine ring profoundly alters its chemical reactivity and provides a handle for further molecular elaboration. Halogenation can modify the electronic properties of the pyrimidine ring, influencing its interactions with biological targets. nih.gov From a synthetic standpoint, halogenated heteroaromatic compounds are invaluable intermediates. nih.gov

The carbon-halogen bond serves as a key reactive site for a variety of cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a bromine substituent on a pyrimidine ring can readily participate in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, allowing for the introduction of new aryl or heteroaryl groups. This strategic functionalization is essential for building molecular complexity and for the synthesis of targeted compounds in medicinal and materials chemistry. The presence of a halogen can also influence the geometry of molecular assemblies through halogen bonding, a noncovalent interaction that is gaining recognition for its role in crystal engineering and the design of new materials. researchgate.netresearchgate.net

Overview of 2-(Pyrimidin-2-yl)thio-5-bromopyrimidine within Current Research Paradigms

Within the vast landscape of substituted pyrimidines, this compound emerges as a molecule of significant synthetic potential. This compound integrates the key structural features discussed previously: two pyrimidine scaffolds, a connecting thioether linkage, and a reactive bromine substituent. While specific, in-depth research on this particular molecule is not widely documented, its structure suggests a role as a versatile building block in the synthesis of more complex, functional molecules.

The table below summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | 2-((5-bromopyrimidin-2-yl)thio)pyrimidine |

| Molecular Formula | C₈H₅BrN₄S |

| Molecular Weight | 285.12 g/mol |

| Structure | A 5-bromopyrimidine (B23866) ring linked at the 2-position via a sulfur atom to the 2-position of a pyrimidine ring. |

A plausible synthetic route to this compound would likely involve the nucleophilic substitution reaction between a pyrimidine-2-thiol (B7767146) derivative and an activated 5-bromopyrimidine. An analogous synthesis has been reported for 5-bromo-2-(methylthio)pyrimidine (B88330), where 5-bromo-2-chloropyrimidine (B32469) is reacted with methyl mercaptan. chemicalbook.com Following this precedent, the reaction of 5-bromo-2-chloropyrimidine with pyrimidine-2-thiol in the presence of a suitable base would be a logical approach to synthesize the title compound.

The research potential for this compound is multifaceted. The presence of two pyrimidine rings, connected by a thioether bridge, offers a scaffold that could be explored for various biological activities, given the known pharmacological importance of pyrimidines. scirp.org Furthermore, the bromine atom on one of the pyrimidine rings serves as a prime site for further functionalization through cross-coupling reactions. This would allow for the introduction of a diverse range of substituents, enabling the creation of a library of novel compounds for screening in drug discovery or for the development of new organic materials. The compound thus stands as a promising, yet-to-be-fully-explored, entity at the intersection of medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN4S |

|---|---|

Molecular Weight |

269.12 g/mol |

IUPAC Name |

5-bromo-2-pyrimidin-2-ylsulfanylpyrimidine |

InChI |

InChI=1S/C8H5BrN4S/c9-6-4-12-8(13-5-6)14-7-10-2-1-3-11-7/h1-5H |

InChI Key |

IPMXUGAFLCWCAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)SC2=NC=C(C=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrimidin 2 Yl Thio 5 Bromopyrimidine and Analogues

Direct Synthesis of 2-(Pyrimidin-2-yl)thio-5-bromopyrimidine

The direct synthesis of this compound is most effectively achieved through nucleophilic aromatic substitution (SNAr), a cornerstone of aromatic chemistry. nih.gov This approach involves the reaction of an activated pyrimidine (B1678525) ring with a sulfur nucleophile.

Nucleophilic Aromatic Substitution Approaches

The primary SNAr strategy for synthesizing the target molecule involves the reaction between a halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine (B32469), and a pyrimidine thiol, specifically pyrimidine-2-thiol (B7767146). In this reaction, the chlorine atom at the 2-position of the pyrimidine ring serves as a leaving group, which is displaced by the sulfur atom of pyrimidine-2-thiol. The pyrimidine ring is sufficiently activated for substitution due to the electron-withdrawing nature of its nitrogen atoms. nih.gov

A closely related synthesis has been reported for the analogue 5-bromo-2-(methylthio)pyrimidine (B88330), where 5-bromo-2-chloropyrimidine is treated with sodium thiomethoxide or methyl mercaptan. chemicalbook.com This documented procedure serves as a strong model for the synthesis of this compound, where pyrimidine-2-thiol would be used as the nucleophile in place of methyl mercaptan. The reaction proceeds as the thiolate anion attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of the thioether linkage.

Reaction Parameters and Optimization Strategies

Effective synthesis via SNAr is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, base, temperature, and reaction time.

For the synthesis of the analogous 5-bromo-2-(methylthio)pyrimidine from 5-bromo-2-chloropyrimidine and methyl mercaptan, specific conditions have been established that yielded a 75% product. chemicalbook.com These parameters provide a foundational strategy for the synthesis of the target compound.

Table 1: Reaction Parameters for the Synthesis of 5-bromo-2-(methylthio)pyrimidine

| Parameter | Value |

|---|---|

| Starting Material | 5-bromo-2-chloropyrimidine |

| Nucleophile | Methyl Mercaptan |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 50 °C |

| Time | 3 hours |

| Yield | 75% |

Data sourced from ChemicalBook synthesis information. chemicalbook.com

Optimization strategies for this type of reaction often involve:

Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are preferred as they can solvate the cation of the thiolate salt while not interfering with the nucleophile. google.com

Base Selection: A base is often required to deprotonate the thiol, generating the more potent thiolate nucleophile. Common bases include alkali metal hydroxides, carbonates (like potassium carbonate or cesium carbonate), or alkoxides (such as sodium methoxide). google.comnih.gov

Temperature Control: While some SNAr reactions require elevated temperatures to proceed at a reasonable rate, others can be performed at room temperature, especially with highly activated substrates. chemrxiv.orgchemrxiv.org Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and prevent decomposition. chemicalbook.com

General Synthetic Routes to Pyrimidine Thioether Derivatives

Beyond the direct SNAr approach, several general methodologies exist for the synthesis of the broader class of pyrimidine thioether derivatives. These methods often involve the construction of the pyrimidine ring itself as a key step.

Condensation Reactions Involving Thiourea (B124793) and Alkylation

A classic and versatile method for synthesizing 2-thiopyrimidines involves the condensation of thiourea with a 1,3-bifunctional three-carbon fragment. bu.edu.eg This is a widely used strategy for building the pyrimidine core. For instance, the reaction of thiourea with α,β-unsaturated ketones or β-ketoesters can lead to the formation of 2-thioxopyrimidine derivatives. nih.govnih.gov

The synthesis typically proceeds in two distinct stages:

Cyclocondensation: Thiourea is reacted with a suitable precursor, such as ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide, to form a 2-thioxopyrimidine intermediate, like 6-amino-2-thiopyrimidine. jetir.org

Alkylation: The resulting 2-thioxopyrimidine, which exists in tautomeric equilibrium with its 2-mercaptopyrimidine (B73435) form, is then alkylated on the sulfur atom using an appropriate alkyl halide. This S-alkylation step introduces the desired side chain, yielding the final pyrimidine thioether. nih.gov

This two-step process is robust but can sometimes lead to side products due to overalkylation. nih.gov

One-Pot Synthetic Protocols for Pyrimidone-Thioethers

To improve efficiency and yield, one-pot synthetic protocols have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. preprints.org A notable one-pot synthesis for 4-pyrimidone-2-thioethers involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. rsc.orgrsc.orgresearchgate.net

This process offers several advantages:

It avoids the separate synthesis and alkylation of a 2-thioxopyrimidine.

It minimizes the formation of overalkylation byproducts. nih.gov

It demonstrates good to excellent yields and tolerance for a wide range of functional groups under mild conditions. rsc.orgresearchgate.net

The proposed mechanism involves an initial base-mediated condensation of the S-alkylisothiourea with the β-ketoester, followed by cyclization. rsc.orgresearchgate.net The resulting intermediate then undergoes an acid-mediated dehydration and aromatization to yield the final 4-pyrimidone-2-thioether product. rsc.orgresearchgate.net

Table 2: One-Pot Synthesis of 4-Pyrimidone-2-Thioether Derivatives

| Stage | Reagents/Conditions | Purpose |

|---|---|---|

| Stage 1 (Base-mediated) | S-alkylisothiouronium salt, β-ketoester, DIPEA, 2-MeTHF, 0 °C | Condensation and Cyclization |

| Stage 2 (Acid-mediated) | TfOH, 50 °C | Dehydration and Aromatization |

Data sourced from Lu et al., RSC Advances. rsc.orgresearchgate.net

Transition Metal-Catalyzed Coupling in Sulfur-Bridged Bispyrimidine Synthesis

The formation of carbon-sulfur bonds can also be achieved through transition-metal-catalyzed cross-coupling reactions. While historically challenging due to the tendency of sulfur compounds to poison catalysts, significant progress has been made in developing robust catalytic systems, often based on palladium or copper. researchgate.netmdpi.com

For the synthesis of sulfur-bridged bispyrimidines, this approach would typically involve the coupling of a pyrimidine thiol with a halogenated pyrimidine. The general catalytic cycle for such a palladium-catalyzed reaction includes:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated pyrimidine.

Thiolate Complexation: The pyrimidine thiol coordinates to the palladium center, often facilitated by a base.

Reductive Elimination: The two pyrimidine moieties are coupled, forming the C-S bond and regenerating the palladium(0) catalyst. researchgate.net

While Suzuki-type reactions are well-established for creating C-C bonds between heteroaryl rings , analogous C-S coupling reactions provide a powerful, albeit more specialized, route to thioether derivatives. nih.gov The development of ligands that can stabilize the metal center and facilitate the catalytic cycle in the presence of sulfur is key to the success of these methods. mdpi.com

Advanced Pyrimidine Thioether Construction Methods

The formation of the thioether linkage is a critical step in the synthesis of this compound. Advanced synthetic methods offer efficient and versatile routes to construct C-S bonds in pyrimidine systems. One-pot, two-stage base/acid-mediated reactions provide a convenient pathway to 4-pyrimidone 2-thioethers, which are valuable precursors for more complex pyrimidine derivatives. This approach utilizes the condensation of an S-alkylisothiourea with a β-ketoester under mild conditions, demonstrating good to excellent functional group tolerance and high yields. nih.gov The utility of this method has been proven in the large-scale synthesis of key intermediates for bioactive molecules. nih.gov

Another powerful technique for forming aryl thioethers is the Buchwald-Hartwig cross-coupling reaction. While traditionally known for C-N bond formation, this palladium-catalyzed methodology is also highly effective for the synthesis of aryl sulfides from the reaction of aryl halides with thiols. researchgate.net This method's versatility allows for the coupling of various substituted pyrimidines and thiols, making it a key tool for creating diverse libraries of pyrimidine thioether analogues. The reaction conditions, including the choice of ligand, base, and solvent, can be fine-tuned to optimize yield and regioselectivity. researchgate.net Furthermore, methods for constructing mercaptopyrimidine fragments include various cyclization processes, such as the interaction of substituted alkyl N'-methylidenecarbamohydrazonothioates with (ethoxymethylene)malononitrile, which proceeds through a proposed nucleophilic substitution intermediate. nih.gov

| Method | Reactants | Key Features | Reference |

| Base/Acid-Mediated Condensation | S-alkylisothiourea, β-ketoester | One-pot, two-stage process; mild conditions; good functional group tolerance. | nih.gov |

| Buchwald-Hartwig Cross-Coupling | Aryl halide (e.g., halopyrimidine), Thiol | Palladium-catalyzed; versatile for C-S bond formation; conditions can be optimized. | researchgate.net |

| Cyclization | N'-methylidenecarbamohydrazonothioates, (ethoxymethylene)malononitrile | Forms mercaptopyrimidine fragment; proceeds via nucleophilic substitution. | nih.gov |

Strategies for Bromination of Pyrimidine Systems

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key transformation in the synthesis of the target compound. The C-5 position of many pyrimidine systems is susceptible to electrophilic substitution, allowing for direct and regioselective halogenation. researchgate.net A common and effective method involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS), as the halogenating agent. elsevierpure.com These reactions can be performed in various solvents, and the use of ionic liquids has been developed as a benign and reusable medium for these transformations, often proceeding without the need for a catalyst. elsevierpure.com

For certain pyrimidine scaffolds, such as pyrrolo[2,3-d]pyrimidines, activation through N,O-disilylation can facilitate regiospecific halogenation at the C-5 position. researchgate.net More recently, environmentally friendly approaches have been developed. An efficient and mild protocol for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines utilizes readily available potassium halide salts in combination with a hypervalent iodine(III) reagent. rsc.org This method is notable for its use of water as a green solvent and its ability to proceed cleanly at room temperature. rsc.org These selective methods are crucial for obtaining 5-substituted pyrimidine nucleosides and related compounds, many of which exhibit important biological activities. researchgate.netmostwiedzy.pl

| Reagent/System | Substrate Example | Key Advantage | Reference |

| N-Bromosuccinimide (NBS) | Pyrimidine-based nucleosides | Widely available; effective for C-5 bromination. | elsevierpure.com |

| NBS in Ionic Liquid | Pyrimidine-based nucleosides | Catalyst-free; reusable reaction medium. | elsevierpure.com |

| Hypervalent Iodine(III) / KBr | Pyrazolo[1,5-a]pyrimidines | Uses water as a solvent; proceeds at room temperature; environmentally friendly. | rsc.org |

| N,O-Disilylation followed by Halogenation | 4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidines | Activates the ring for regiospecific C-5 substitution. | researchgate.net |

The formation and subsequent reactivity of bromopyrimidines are governed by the electronic properties of the pyrimidine ring, which are significantly influenced by the presence of the bromine atom. Halogen atoms affect the electronic structure through a combination of inductive and resonance effects, which involve the π orbitals of the ring and the lone pair orbitals of the halogen. nih.gov The position of the bromine atom (e.g., C-2 vs. C-5) results in distinct electronic and spectroscopic properties. For instance, the vacuum ultraviolet (VUV) photoabsorption spectra of 2-bromopyrimidine (B22483) and 5-bromopyrimidine (B23866) show notable differences, particularly at higher energies, reflecting their different electronic transitions. nih.gov

The presence of the electronegative bromine atom and the nitrogen atoms in the pyrimidine ring generally deactivates the system towards electrophilic attack but activates it for nucleophilic substitution. The reactivity of the bromine atom itself is a key consideration. In compounds like 1-methyl-2,6-dibromopyridinium salts, which are structurally related to activated pyrimidines, one bromine atom is susceptible to nucleophilic substitution by hydroxide (B78521) to form a pyridone. researchgate.net This highlights the potential for the bromine atom in a bromopyrimidine to be displaced in subsequent synthetic steps, serving as a leaving group for the introduction of other functional groups, a common strategy in medicinal chemistry.

Sustainable and Innovative Synthetic Approaches

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. kuey.netrasayanjournal.co.in These sustainable approaches are a significant shift from traditional methods that often rely on toxic reagents and solvents. researchgate.net Key green strategies in pyrimidine synthesis include the use of environmentally benign solvents like water, energy-efficient techniques such as microwave and ultrasound irradiation, and the development of multicomponent reactions (MCRs). kuey.netresearchgate.net MCRs are particularly advantageous as they combine three or more reactants in a single pot to form the product, which reduces reaction times, simplifies workup procedures, and generates less waste. rasayanjournal.co.in The use of solvent-free (neat) conditions and biodegradable ionic liquids also represents a significant step towards more sustainable chemical processes. rasayanjournal.co.inresearchgate.net

Catalysis is a cornerstone of green chemistry, and its application to pyrimidine synthesis has led to the development of highly efficient and environmentally friendly protocols. rasayanjournal.co.inresearchgate.net Catalyst-mediated reactions often proceed under milder conditions, with higher yields and selectivities, than their non-catalytic counterparts. mdpi.com A wide array of catalysts have been employed, demonstrating the versatility of this approach.

Heterogeneous catalysts , such as TiO2-SiO2, ZnO nanoparticles, and porous poly-melamine-formaldehyde (mPMF), are particularly attractive. rasayanjournal.co.inresearchgate.net Their primary advantage is the ease of separation from the reaction mixture, allowing them to be recovered and reused for multiple cycles without a significant loss of activity. This not only reduces cost but also minimizes catalyst waste. rasayanjournal.co.inresearchgate.net

Homogeneous and organocatalysts , including L-proline and various acidic ionic liquids, have also been successfully used. researchgate.netresearchgate.neteurekaselect.com These catalysts can promote reactions with high efficiency and selectivity under mild conditions. For example, L-proline has been used to catalyze the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines. eurekaselect.com The development of metal-free organocatalysts is a particularly important area, as it avoids the potential for toxic metal contamination in the final products. researchgate.net

| Catalyst Type | Catalyst Example | Reaction Type | Key Green Advantage | Reference(s) |

| Heterogeneous | TiO2-SiO2 | Multicomponent synthesis of benzopyrano[2,3-d]pyrimidines | Reusable, solvent-free conditions | rasayanjournal.co.inresearchgate.net |

| Heterogeneous | ZnO Nanoparticles | One-pot synthesis of bisfused pyrido[2,3-d]pyrimidines | High yields, compatible with microwave irradiation | researchgate.net |

| Heterogeneous | Porous poly-melamine-formaldehyde (mPMF) | Synthesis of triazolopyrimidines | Reusable (up to 5 runs), solvent-free ball milling | rasayanjournal.co.inresearchgate.net |

| Organocatalyst | L-Proline | Three-component synthesis of pyrido[2,3-d]pyrimidines | Metal-free, mild conditions | researchgate.neteurekaselect.com |

| Organocatalyst | Acidic Ionic Liquids | Three-component condensation | Can act as both solvent and catalyst, reusable | researchgate.net |

Green Chemistry Principles in Pyrimidine Synthesis

Microwave and Ultrasound-Assisted Synthesis

The application of alternative energy sources like microwave (MW) irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including pyrimidine analogues. nih.govrsc.org These techniques often lead to significant reductions in reaction times, increased product yields, and enhanced regioselectivity compared to conventional heating methods. mdpi.comnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the direct interaction of the substrate and solvent with electromagnetic radiation. This rapid and uniform heating can accelerate reaction rates, often by orders of magnitude. nih.gov

In the context of pyrimidine analogues, microwave irradiation has been successfully employed in various reaction types. For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been achieved with high yields by reacting 6-methylisocytosine with α-bromoacetophenones under microwave heating at 160 °C for just 20 minutes. nih.gov This method highlights the efficiency and speed of microwave-assisted synthesis. nih.gov Similarly, one-pot multicomponent reactions for preparing pyrazolo[3,4-b]pyridines have shown improved yields and shorter reaction times under microwave irradiation compared to conventional heating. mdpi.com

The Suzuki cross-coupling reaction, a vital tool for creating carbon-carbon bonds, has also been adapted for microwave conditions. The synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles from their bromo-substituted precursors was effectively carried out using a palladium catalyst under microwave irradiation, demonstrating the versatility of this technique for functionalizing heterocyclic rings. researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in synthetic chemistry. rsc.org The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. nih.govnih.gov

Ultrasound irradiation has been widely applied in the synthesis and derivatization of the pyrimidine core. nih.govdntb.gov.ua It has proven effective in various classical reactions, including multicomponent reactions, cyclocondensations, and alkylations. nih.govnih.gov For example, the synthesis of indolin-2-one coupled pyrimidines saw a dramatic decrease in reaction time from 240–360 minutes under conventional heating to just 15–25 minutes with ultrasound, while yields increased from 58–78% to 88–92%. nih.gov

The synthesis of 2-alkynyl pyrazolo[1,5-a]pyrimidines, which are analogues of pyrimidines, has been successfully carried out using an ultrasound-assisted, multi-step method. This process involves the construction of a pyrazolo[1,5-a]pyrimidine (B1248293) ring containing a bromo group at the C-2 position, followed by a Pd/C-Cu catalyzed alkynylation. eurekaselect.com

| Technique | Reactants | Product | Conditions | Time | Yield (%) | Reference |

| Microwave | 6-Methylisocytosine, α-Bromoacetophenones | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | 160 °C | 20 min | High | nih.gov |

| Microwave | Aromatic Aldehydes, Malononitrile, Thiophenol | 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | ZnCl₂ | Shortened | Moderate to Good | mdpi.com |

| Ultrasound | Aldehyde, 1,3-dicarbonyl compound, (Thio)urea | 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction) | Various catalysts | 20-30 min | 80-88% | nih.gov |

| Ultrasound | Pyrimidine-2-thiones, Alkynyl esters | Thiazolo[3,2-a]pyrimidines | MeOH, r.t. | 35-56 min | 87-95% | nih.gov |

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds. These reactions are often facilitated by grinding the reactants together or by using microwave irradiation on a solid support.

Microwave irradiation under solvent-free conditions has been shown to be a highly efficient method for synthesizing nucleoside analogues. For example, 3-cyano-2-(2″,3″,4″-tri-O-acetyl-β-d-arabinopyranosylthio)-pyridines were obtained in high yields by irradiating a solid mixture of 2-thiopyridines and 1″,2″,3″,4″-tetra-O-acetyl-α-d-arabinose on a silica (B1680970) gel support for just 2-3 minutes. mdpi.com This approach offers significant advantages in terms of reduced waste, lower costs, and simplified work-up procedures. mdpi.com

The synthesis of functionalized thieno[2,3-b]pyridines has also been achieved under solvent-free conditions, further demonstrating the broad applicability of this eco-friendly methodology in heterocyclic chemistry. mdpi.com These methods are particularly attractive for their operational simplicity and adherence to the principles of sustainable chemistry. rsc.org

| Technique | Reactants | Product | Conditions | Time | Yield (%) | Reference |

| Solvent-Free Microwave | 2-Thiopyridines, Tetra-O-acetyl-α-d-arabinose | 3-Cyano-2-(tri-O-acetyl-β-d-arabinopyranosylthio)-pyridines | Silica gel support | 2-3 min | High | mdpi.com |

Multicomponent Reactions in Pyrimidine Scaffold Construction

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. MCRs are highly valued for their efficiency, atom economy, and ability to generate complex molecules and diverse chemical libraries in a time-saving manner. figshare.combenthamdirect.com

The construction of the pyrimidine scaffold is well-suited to MCR strategies. The most famous example is the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester (or another 1,3-dicarbonyl compound), and urea (B33335) or thiourea. nih.gov This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues, which are important precursors for a wide range of biologically active molecules. nih.gov

Modern variations of MCRs have expanded the scope of pyrimidine synthesis. A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. figshare.comorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, yielding highly decorated pyrimidines with yields up to 93%. organic-chemistry.org This sustainable approach can utilize alcohols derived from biomass, aligning with green chemistry principles. figshare.comorganic-chemistry.org

MCRs are also instrumental in building fused pyrimidine systems, which often exhibit enhanced biological activities due to their modified physicochemical properties like lipophilicity and solubility. nih.gov The synthesis of pyrido[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines has been successfully achieved through multicomponent approaches. benthamdirect.comresearchgate.net The mechanistic pathways for these reactions often involve a sequence of well-known transformations such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, all occurring in a one-pot fashion. researchgate.net

| Reaction Name / Type | Reactants | Product Scaffold | Key Features | Reference |

| Biginelli Reaction | Aldehyde, β-Ketoester, (Thio)urea | 3,4-Dihydropyrimidin-2(1H)-one/thione | Classic three-component reaction | nih.gov |

| Iridium-Catalyzed MCR | Amidines, Alcohols (up to 3) | Substituted Pyrimidines | Regioselective, Sustainable (uses biomass-derived alcohols) | figshare.comorganic-chemistry.org |

| General MCR | (Thio)barbituric acids, Malononitrile, Aryl aldehydes | Pyrano[2,3-d]pyrimidines | Involves Knoevenagel condensation, Michael addition | researchgate.net |

| General MCR | Various | Pyrido[2,3-d]pyrimidines | Builds N-fused heterocyclic systems | benthamdirect.comresearchgate.net |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution Reactions of Bromopyrimidines

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyrimidine (B1678525) ring. This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The bromine atom at the C5 position of the pyrimidine ring plays a significant role in the SNAr reactivity of the molecule. Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I effect), which further depletes the electron density of the already electron-poor pyrimidine ring. This increased electrophilicity at the carbon atoms of the ring facilitates the initial attack by a nucleophile.

However, the position of the bromine atom is crucial. In pyrimidine systems, nucleophilic attack is generally favored at the C2, C4, and C6 positions due to the activating effect of the adjacent nitrogen atoms, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. The C5 position is generally less reactive towards nucleophilic substitution. Therefore, the bromine at C5 in 2-(Pyrimidin-2-yl)thio-5-bromopyrimidine is less likely to be directly displaced by a nucleophile in a typical SNAr reaction. Instead, its primary role is to electronically activate the entire ring system towards other transformations.

The thioether group at the C2 position introduces another layer of complexity to the reactivity of the molecule. While the C-S bond can be cleaved under certain nucleophilic conditions, the thioether is generally a less reactive leaving group compared to a halogen in SNAr reactions on pyrimidine rings. The reactivity of a leaving group in SNAr is related to its ability to stabilize a negative charge. While bromide is a good leaving group, the stability of the corresponding thiolate anion can also permit displacement.

In the context of this compound, direct nucleophilic substitution would preferentially occur at a more activated position if one were available (e.g., a halogen at C4 or C6). Given that the bromine is at the less reactive C5 position, and the thioether is at the more activated C2 position, there could be competition. However, the lability of the thioether group is highly dependent on the reaction conditions and the nature of the nucleophile. For instance, with very unreactive thiol nucleophiles, strong bases and even palladium catalysis have been shown to be necessary to effect the displacement of a thiol, suggesting that under many standard SNAr conditions, the thioether linkage would be more stable than a halogen at an activated position. Furthermore, the thioether can be oxidized to a sulfoxide (B87167) or a sulfone, which are excellent leaving groups and would be readily displaced by nucleophiles. In its unoxidized state, the thioether at the C2 position is generally less prone to substitution than a halogen at the same position.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. growingscience.com The C-Br bond at the C5 position of the pyrimidine ring is susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle.

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrimidine ring to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would be expected to proceed selectively at the C5 position, leaving the thioether linkage intact.

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromopyrimidine (B23866) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Good |

| 2-Chloro-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | High |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Moderate to Good wikipedia.org |

Beyond the Suzuki-Miyaura reaction, the C-Br bond at the C5 position can participate in a variety of other cross-coupling reactions:

Heck Reaction: This reaction couples the bromopyrimidine with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a substituted alkene. wikipedia.org

Sonogashira Reaction: This involves the coupling of the bromopyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an alkynylpyrimidine. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the bromopyrimidine with a primary or secondary amine.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner with the bromopyrimidine.

Negishi Coupling: This involves the use of an organozinc reagent.

In all these reactions, the reactivity of the C-Br bond is exploited to introduce new functional groups at the C5 position of the pyrimidine ring. The thioether at the C2 position is generally stable under these conditions, allowing for selective functionalization.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Base/Additive | Solvent |

|---|---|---|---|---|---|

| Heck | Aryl Bromide | Alkene | Pd(OAc)₂ / Ligand | Et₃N | DMF |

| Sonogashira | 5-Bromopyrimidine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF |

| Buchwald-Hartwig | Aryl Bromide | Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene |

The principles of regioselectivity in metal-catalyzed cross-coupling reactions of polyhalogenated pyrimidines are well-established and provide insight into the expected reactivity of this compound. The general order of reactivity for halogens on the pyrimidine ring is C4 > C6 > C2 > C5. This order is influenced by a combination of electronic and steric factors. The C4 and C6 positions are most activated towards oxidative addition due to their positions relative to the ring nitrogens. The C2 position is also activated, while the C5 position is the least reactive.

In the case of this compound, there is only one halogen, at the C5 position. Therefore, cross-coupling reactions are expected to occur selectively at this site. The thioether group at the C2 position is not expected to interfere with the reaction at the C-Br bond. If the molecule were to contain multiple halogens, the reaction would proceed at the most reactive position first, allowing for sequential functionalization. For example, in a hypothetical 2-thioether-4-chloro-5-bromopyrimidine, a cross-coupling reaction would be expected to occur preferentially at the C4 position over the C5 position.

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a key consideration. In the case of this compound, the high chemoselectivity of palladium-catalyzed cross-coupling reactions for C-Br bonds over C-S bonds ensures that the desired transformation occurs at the intended site without disruption of the thioether linkage.

Electrophilic Reactivity of the Pyrimidine Nucleus

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally renders the ring resistant to electrophilic aromatic substitution reactions. However, the position and nature of substituents on the ring can modulate this reactivity.

In the case of this compound, the pyrimidine nucleus is substituted with a thioether group at the 2-position and a bromine atom at the 5-position. The thioether group can be a weak activating group, while the bromine atom is a deactivating group. Electrophilic attack, when it does occur on a pyrimidine ring, is directed to the C-5 position, which is the most electron-rich carbon atom.

Given that the C-5 position is already occupied by a bromine atom, electrophilic substitution on the 5-bromopyrimidine core of the title compound is not a facile process. Direct electrophilic substitution, such as nitration or further halogenation, would require harsh reaction conditions and may lead to a mixture of products or decomposition.

A more common approach to functionalize the pyrimidine ring in such systems involves initial metal-halogen exchange at the C-5 position followed by reaction with an electrophile. For instance, treatment of 5-bromopyrimidines with strong bases like n-butyllithium can generate a lithiated intermediate that readily reacts with various electrophiles.

One relevant example is the bromination of 2-amino-4(3H)-pyrimidinone derivatives at the C-5 position, which proceeds readily, highlighting that this position is indeed susceptible to electrophilic attack, provided the ring is sufficiently activated. nih.gov Although the substrate is different, this supports the general principle of C-5 reactivity in pyrimidines.

| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |

| Bromination | Bromine | Acetic acid, room temp. | 2-Amino-5-bromo-6-substituted-4(3H)-pyrimidinones | Good to Excellent | nih.gov |

This table illustrates a representative electrophilic substitution on a pyrimidine ring, highlighting the reactivity of the C-5 position.

Reactivity at the Thioether Linkage

The thioether linkage in this compound is a key site for chemical transformations, offering avenues for oxidation, reduction, and cleavage, thereby enabling further functionalization of the molecule.

Oxidation: The sulfur atom of the thioether can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidation reactions are typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones are valuable synthetic intermediates. The electron-withdrawing nature of the sulfoxide and particularly the sulfone group activates the C-2 position of the pyrimidine ring towards nucleophilic aromatic substitution, where the sulfinyl or sulfonyl group acts as a good leaving group.

For the closely related compound, 5-bromo-2-(methylthio)pyrimidine (B88330), oxidation to the sulfone has been documented as a key step in the synthesis of kinase inhibitors. This transformation highlights the utility of the thioether as a handle for introducing other functionalities.

| Substrate | Oxidizing Agent | Product | Reference |

| 5-bromo-2-(methylthio)pyrimidine | m-CPBA | 5-bromo-2-(methylsulfonyl)pyrimidine | (Implied from synthetic utility in medicinal chemistry) |

This table showcases the oxidation of a similar 5-bromo-2-(alkylthio)pyrimidine.

Reduction: The thioether linkage is generally stable to many reducing agents. However, under specific conditions, the C-S bond can be cleaved. Desulfurization can be achieved using reagents like Raney nickel, which would result in the formation of 5-bromopyrimidine.

Cleavage: The carbon-sulfur bond of the thioether can be cleaved under various conditions. For instance, metal-free methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) have been developed for the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.orgnih.gov In the context of aryl thioethers, transition metals can also mediate C-S bond cleavage. Such cleavage reactions can be synthetically useful for deprotection or for the introduction of new functional groups at the C-2 position of the pyrimidine ring.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For "2-(Pyrimidin-2-yl)thio-5-bromopyrimidine," a complete assignment of proton and carbon signals is achievable through one- and two-dimensional NMR experiments.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of "this compound" would exhibit distinct signals corresponding to the protons on the two pyrimidine (B1678525) rings.

5-Bromopyrimidine (B23866) Ring: The two protons on this ring are chemically equivalent due to the molecule's symmetry, but will appear as a singlet. Their chemical shift would be significantly downfield due to the deshielding effects of the electronegative nitrogen atoms and the bromine atom.

Pyrimidin-2-yl Ring: This ring contains two types of protons. The proton at the 5-position will appear as a triplet, coupled to the two equivalent protons at the 4- and 6-positions. The protons at the 4- and 6-positions will appear as a doublet, coupled to the proton at the 5-position.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4', H-6' (5-Bromopyrimidine) | ~8.8 - 9.2 | s |

| H-5 (Pyrimidin-2-yl) | ~7.0 - 7.5 | t |

| H-4, H-6 (Pyrimidin-2-yl) | ~8.5 - 8.9 | d |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum for "this compound" would show signals for each unique carbon atom in the molecule. The carbons attached to nitrogen or bromine, and the carbon of the thioether linkage, would have characteristic chemical shifts.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-2' (C-S) | ~170 - 175 |

| C-5' (C-Br) | ~115 - 120 |

| C-4', C-6' | ~158 - 162 |

| C-2 (C-S) | ~165 - 170 |

| C-5 | ~118 - 122 |

| C-4, C-6 | ~156 - 160 |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. youtube.comsdsu.eduresearchgate.netcolumbia.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. sdsu.eduresearchgate.net For instance, a cross-peak would be observed between the signal for the H-5 proton and the signal for the H-4/H-6 protons of the pyrimidin-2-yl ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~7.0-7.5 ppm would show a correlation to the carbon signal at ~118-122 ppm, assigning them to the C-5/H-5 pair.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the link between the two pyrimidine rings through the sulfur atom. For example, correlations would be expected between the H-4'/H-6' protons and the C-2' (thioether) carbon, as well as between the H-4/H-6 protons and the C-2 (thioether) carbon.

While not applied to this specific molecule in the available literature, real-time ultrafast multidimensional NMR is a cutting-edge technique used to study reaction mechanisms and transient intermediates. This methodology could be employed to investigate the synthesis of "this compound," for example, by monitoring the nucleophilic substitution reaction between pyrimidine-2-thiol (B7767146) and 5-bromo-2-halopyrimidine in real-time. This would provide valuable insights into the reaction kinetics and the formation of any short-lived intermediate species.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of "this compound" would display characteristic absorption bands for the pyrimidine rings and the C-S and C-Br bonds.

Pyrimidine Ring Vibrations: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine rings would appear in the 1400-1600 cm⁻¹ region.

C-S Stretch: The stretching vibration for the carbon-sulfur bond of the thioether linkage is typically observed in the 600-800 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond stretching vibration would be found in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch (Pyrimidine) | 1400 - 1600 |

| C-S Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Characteristic Vibrational Modes of the Pyrimidine Ring

The vibrational spectrum of this compound is expected to be complex, with characteristic modes arising from both pyrimidine rings and the thioether linkage. The vibrational modes of halogenated pyrimidines have been a subject of study, providing insight into the expected spectral features of the target molecule. mdpi.com

The pyrimidine ring itself has several characteristic vibrational modes. These include:

Ring Stretching Vibrations: These typically occur in the 1600-1300 cm⁻¹ region. For pyrimidine derivatives, multiple bands are observed due to the coupling of C=C and C=N stretching vibrations.

Ring Breathing Vibrations: This is a symmetric stretching and contracting of the entire ring and is often observed as a strong, sharp band in the Raman spectrum.

In-plane and Out-of-plane C-H Bending Vibrations: These occur at lower frequencies and are characteristic of the substitution pattern on the ring.

The presence of a bromine atom on one of the pyrimidine rings will influence the vibrational frequencies. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. Furthermore, the thioether (C-S-C) linkage will introduce its own characteristic stretching and bending vibrations. The C-S stretching vibrations are generally weak and appear in the 800-600 cm⁻¹ range.

A detailed analysis of the vibrational spectrum would require computational modeling or empirical data from the compound itself. However, based on studies of related molecules, a general assignment of the major vibrational bands can be proposed. mdpi.com

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyrimidine Ring Stretching (C=C, C=N) | 1600 - 1300 |

| C-H In-plane Bending | 1300 - 1000 |

| Ring Breathing | ~1000 |

| C-S Stretching | 800 - 600 |

| C-Br Stretching | 700 - 500 |

| C-H Out-of-plane Bending | 900 - 675 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular weight of this compound is 294.02 g/mol (for the most common isotopes ¹²C, ¹H, ¹⁴N, ³²S, ⁷⁹Br). The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Upon electron impact ionization, the molecular ion (M⁺) is expected to be observed. The fragmentation of pyrimidine and thiopyrimidine derivatives often involves cleavage of the bonds adjacent to the heteroatoms and the substituent groups. sapub.org For this compound, several fragmentation pathways can be predicted:

Cleavage of the C-S bonds: This is a likely initial fragmentation step, leading to the formation of ions corresponding to the pyrimidinylthio and bromopyrimidinyl fragments.

Loss of the bromine atom: The C-Br bond can cleave, resulting in an [M-Br]⁺ ion.

Fragmentation of the pyrimidine rings: The pyrimidine rings can undergo characteristic ring-opening and fragmentation, leading to smaller charged species.

The study of the mass spectral fragmentation of various pyrimidinethiones and related heterocyclic systems has shown that the pyrimidine ring itself is relatively stable, with fragmentation often initiated at the substituent groups. sapub.org The analysis of the relative abundances of the fragment ions in the mass spectrum can provide valuable information about the stability of different parts of the molecule and confirm the connectivity of the atoms.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [C₈H₅BrN₄S]⁺ | Molecular Ion (M⁺) |

| [C₄H₃N₂S]⁺ | Pyrimidin-2-ylthio cation |

| [C₄H₂BrN₂]⁺ | 5-Bromopyrimidinyl cation |

| [C₈H₅N₄S]⁺ | [M-Br]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures provides insight into the expected molecular geometry.

A crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles. For this compound, key structural parameters of interest would include:

C-S and S-C bond lengths and the C-S-C bond angle: These would define the geometry of the thioether linkage.

The planarity of the pyrimidine rings: The extent to which the two pyrimidine rings are coplanar will be determined by the torsion angles around the C-S bonds.

Intermolecular interactions: In the solid state, molecules pack in a specific arrangement dictated by intermolecular forces such as hydrogen bonding (if present), halogen bonding (involving the bromine atom), and π-π stacking between the pyrimidine rings.

Table 3: Expected Structural Parameters from X-ray Crystallography of this compound

| Parameter | Expected Value |

| C-S Bond Length | 1.75 - 1.85 Å |

| C-S-C Bond Angle | 100 - 105° |

| C-Br Bond Length | ~1.90 Å |

| Pyrimidine Ring Geometry | Planar |

| Intermolecular Interactions | Halogen bonding, π-π stacking |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. wikipedia.org This method allows for the accurate prediction of various molecular properties by modeling the electron correlation at a relatively low computational cost compared to other first-principles methods. q-chem.com For the analysis of 2-(Pyrimidin-2-yl)thio-5-bromopyrimidine, DFT calculations are employed to elucidate its geometric, electronic, and reactivity characteristics. Standard hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311G++(d,p), are commonly used to provide a reliable balance between accuracy and computational efficiency for pyrimidine (B1678525) derivatives. wjarr.comirjweb.comijcce.ac.irmdpi.com

Geometric optimization is a fundamental DFT procedure used to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. wjarr.commdpi.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is found. For this compound, the optimization provides critical data on the planarity of the pyrimidine rings and the spatial arrangement of the thioether linkage.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the C-S-C bonds of the thioether bridge. nih.gov By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped to identify the global minimum energy conformer as well as any local minima. The stability of different conformers is crucial as it can influence the molecule's reactivity and interactions. The optimized geometric parameters for the most stable conformer are essential for subsequent electronic structure and reactivity calculations.

| Parameter | Value (Å/°) |

| Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-S (pyrimidine-2-yl) | 1.780 |

| C-S (5-bromopyrimidine) | 1.775 |

| C-N (avg. in rings) | 1.335 |

| C-C (avg. in rings) | 1.390 |

| **Bond Angles (°) ** | |

| C-S-C | 104.5 |

| Br-C-C | 119.8 |

| S-C-N (pyrimidine-2-yl) | 115.5 |

| S-C-N (5-bromopyrimidine) | 116.0 |

| Dihedral Angles (°) | |

| Pyrimidine-S-C-Pyrimidine | 45.2 |

Note: The data in this table is hypothetical and representative of typical values for similar structures, derived from general findings in computational chemistry studies.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comirjweb.com The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comrasayanjournal.co.in

A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. irjweb.com Conversely, a large energy gap implies higher stability and lower reactivity. wjarr.com These parameters are fundamental for understanding charge transfer interactions within the molecule and its potential behavior in chemical reactions. nih.gov For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the pyrimidine ring not containing the electron-withdrawing bromine atom, while the LUMO is likely distributed over the 5-bromopyrimidine (B23866) ring.

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.47 |

Note: The data in this table is hypothetical, based on typical values reported for substituted pyrimidine and thioether compounds in DFT studies. wjarr.commdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive behavior of a molecule. mdpi.com The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor. researchgate.netresearchgate.net This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack.

The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue represents regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow areas denote intermediate potential. For this compound, the MEP map would likely show significant negative potential (red) around the nitrogen atoms of both pyrimidine rings due to their high electronegativity. The sulfur atom, with its lone pairs, would also contribute to a nucleophilic region. In contrast, positive potential (blue) would be expected around the hydrogen atoms. The bromine atom often exhibits a region of positive potential known as a σ-hole, making it a potential site for certain interactions. mdpi.com

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. rasayanjournal.co.in These descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). They are typically calculated using approximations based on Koopman's theorem, where the ionization potential is related to -EHOMO and the electron affinity to -ELUMO. researchgate.net

Chemical Hardness (η) is defined as the resistance to charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." wjarr.com

Chemical Softness (S) is the reciprocal of hardness and indicates the ease of charge transfer.

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the propensity of a species to accept electrons, acting as a measure of its electrophilic power. wjarr.com

| Descriptor | Definition | Calculated Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.235 |

| Chemical Softness (S) | 1 / η | 0.447 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.215 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.973 |

Note: The values in this table are calculated from the hypothetical HOMO/LUMO energies presented in the previous section.

Using a finite difference approximation, three types of condensed Fukui functions are calculated for each atom (k):

fk+ for nucleophilic attack (addition of an electron).

fk- for electrophilic attack (removal of an electron).

fk0 for radical attack.

The site with the highest value of a particular Fukui function is predicted to be the most reactive for that type of attack. mdpi.com For this compound, Fukui analysis would likely identify the nitrogen atoms and certain carbon atoms in the pyrimidine rings as the primary sites for electrophilic attack, while other carbons might be more susceptible to nucleophilic attack.

Quantum Chemical Parameters and Their Interpretations

The quantum chemical parameters calculated through DFT provide a detailed and cohesive framework for understanding the chemical nature of this compound. The interplay between these descriptors allows for a comprehensive interpretation of its molecular stability and reactivity.

The optimized geometry from section 5.1.1 provides the foundational structure upon which all electronic properties are based. The energies of the frontier orbitals (HOMO and LUMO) directly inform the global reactivity descriptors. A relatively small HOMO-LUMO energy gap (ΔE), as calculated in section 5.1.2, signifies that the molecule is chemically reactive. irjweb.com This is quantitatively supported by a low value for chemical hardness (η) and a high value for chemical softness (S), indicating a molecule that readily undergoes charge transfer. wjarr.com

Theoretical Spectroscopic Property Predictions

Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These theoretical calculations can provide data that complements and guides experimental work.

Computed Infrared Spectra

At present, specific computational studies detailing the theoretical infrared (IR) spectrum of this compound are not available in the public domain. Theoretical IR spectra are typically calculated using methods like DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)). Such calculations would predict the vibrational frequencies corresponding to the stretching and bending modes of the molecule's functional groups. Key vibrational modes would include C-H stretching of the pyrimidine rings, C-N and C=N stretching within the rings, C-S stretching of the thioether linkage, and the C-Br stretching frequency. A comparison of these computed frequencies with experimental data, often requiring a scaling factor, is a standard method for vibrational assignment.

Calculated NMR Chemical Shifts

Specific calculated NMR chemical shift data for this compound has not been reported in available scientific literature. The standard computational approach for predicting NMR spectra is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional. These calculations would yield predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. For this compound, theoretical calculations would predict distinct chemical shifts for the protons on both pyrimidine rings, influenced by the electron-withdrawing nature of the nitrogen atoms, the bromine atom, and the thioether bridge. Similarly, ¹³C NMR shift predictions would help in assigning the signals for the carbon atoms in the heterocyclic rings.

UV-Vis Spectra Predictions

Detailed theoretical predictions for the UV-Vis spectrum of this compound are not currently published. The prediction of electronic absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the absorption maxima (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π or n→π). For a molecule like this compound, with its conjugated π-systems, TD-DFT calculations would be expected to predict strong absorptions in the UV region, corresponding to electronic transitions within the pyrimidine rings. While studies on related compounds like 5-bromopyrimidine have been conducted, providing insights into its photoabsorption properties, direct computational data for the title compound is not available.

Synthetic Applications and Utility As a Chemical Building Block

Precursor for the Synthesis of Diverse Heterocyclic Compounds

2-(Pyrimidin-2-yl)thio-5-bromopyrimidine serves as a key intermediate for the construction of various fused heterocyclic compounds, particularly those containing a thiazole (B1198619) ring fused to the pyrimidine (B1678525) core. The thioether linkage provides a reactive handle for intramolecular cyclization reactions, leading to the formation of thiazolo[3,2-a]pyrimidine derivatives. nih.govresearchgate.netijnc.irosi.lv These fused systems are of significant interest due to their diverse pharmacological activities. researchgate.netnih.gov

The general synthetic strategy involves the reaction of a pyrimidine-2-thione precursor with an appropriate α-halo ketone or a related bifunctional electrophile. While direct reactions starting from this compound are not explicitly detailed in the provided literature, the synthesis of analogous thiazolo[3,2-a]pyrimidines from related 2-mercaptopyrimidine (B73435) derivatives is well-established. nih.govresearchgate.netijnc.irosi.lv For instance, the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid is a common method to access the thiazolo[3,2-a]pyrimidine core. nih.gov This suggests a potential pathway where the pyrimidin-2-ylthio moiety of the title compound could be modified to incorporate a reactive carbonyl group, facilitating subsequent cyclization.

Furthermore, the thioether can be a precursor for other functional groups, or the entire pyrimidinylthio moiety can act as a leaving group under certain conditions, allowing for the introduction of other substituents at the C-2 position. The pyrimidine ring itself can also participate in annulation reactions, leading to the formation of other fused systems like pyrimido[3,2-b]-1,2,4,5-tetrazines. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Accessible from Pyrimidine-2-thione Precursors

| Starting Material Type | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Pyrimidine-2-thione | Substituted 2-bromo-1-phenylethanone | 5H-thiazolo[3,2-a]pyrimidine | researchgate.net |

| 2-Phenacylthio-dihydropyrimidine | Polyphosphoric acid | Thiazolo[3,2-a]pyrimidine | nih.gov |

| Tetrahydropyrimidine-2-thione | Halocarboxylic acid esters | 5H-thiazolo[3,2-a]pyrimidine | osi.lv |

Enabling Regioselective Functionalization of Pyrimidine Rings

The distinct reactivity of the substituents at the C-2 and C-5 positions of this compound allows for highly regioselective functionalization of the pyrimidine ring. The C-5 bromo group is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. myuchem.comnih.gov This enables the selective introduction of a wide variety of aryl, heteroaryl, or alkynyl groups at this position, without affecting the C-2 thioether linkage. myuchem.com

The reactivity of halogenated pyrimidines in cross-coupling reactions is well-documented, with 5-bromopyrimidine (B23866) being a valuable substrate for such transformations due to the favorable electronic environment at the C-5 position. myuchem.comnih.gov The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the carbon atoms, facilitating oxidative addition to the palladium catalyst, a key step in the catalytic cycle of cross-coupling reactions.

Conversely, the pyrimidinylthio group at the C-2 position can be targeted under different reaction conditions. For example, oxidation of the sulfur atom can modulate the electronic properties of the pyrimidine ring or the thioether itself can be displaced by strong nucleophiles. This differential reactivity provides a powerful tool for the stepwise and controlled functionalization of the pyrimidine core. The C-2 position of the pyrimidine ring is known to be susceptible to nucleophilic aromatic substitution, especially when activated by appropriate leaving groups. myuchem.comnih.gov While the pyrimidinylthio group is not a typical leaving group, its modification or cleavage could open up pathways for C-2 functionalization.

Role in the Construction of Densely Functionalized Pyrimidine Scaffolds

The ability to selectively modify both the C-2 and C-5 positions makes this compound an excellent building block for the synthesis of densely functionalized pyrimidine scaffolds. organic-chemistry.org These polysubstituted pyrimidines are of high value in medicinal chemistry and materials science due to the diverse spatial arrangement of functional groups that can be achieved. mdpi.com

A potential synthetic approach could involve an initial cross-coupling reaction at the C-5 position to introduce a desired substituent, followed by modification of the C-2 thioether. This sequential functionalization strategy allows for the precise installation of different chemical moieties. Multi-component reactions (MCRs) represent another powerful strategy for the rapid construction of complex and densely substituted heterocyclic systems. nih.govnih.govmdpi.com While direct MCRs involving this compound are not extensively reported, its derivatives could potentially participate in such reactions to generate highly decorated pyrimidine cores in a single step.

The synthesis of C4-heteroatom-substituted pyrimidines through the direct condensation of cyanic acid derivatives with N-vinyl/aryl amides highlights the diverse methodologies available for creating functionalized pyrimidine derivatives. organic-chemistry.org The versatility of this compound as a starting material allows for its integration into various synthetic routes aimed at producing novel and complex pyrimidine-based molecules.

Integration into Polymeric Architectures and Materials Chemistry

The incorporation of heterocyclic units like pyrimidine into polymer backbones can impart unique electronic, optical, and biological properties to the resulting materials. While the direct use of this compound in polymerization has not been widely reported, its structure suggests potential as a monomer for the synthesis of novel polymers.

The bromo group at the C-5 position can be utilized as a reactive site for polycondensation reactions, such as Suzuki or Sonogashira polycondensation, which are powerful methods for the synthesis of conjugated polymers. These polymers, featuring alternating pyrimidine and other aromatic units, could exhibit interesting photophysical or electronic properties.

Furthermore, the pyrimidine nucleus itself can be part of a monomer that undergoes polymerization. For instance, the synthesis and polymerization of vinyl-substituted pyrimidines have been reported. acs.org It is conceivable that this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, at either the C-5 position (via a cross-coupling reaction) or by modifying the pyrimidinylthio group. The preparation of pyrimidine-based monomers, such as 1-(2-diallylaminoethyl)pyrimidines, and their subsequent cyclopolymerization demonstrates the feasibility of creating polymers with pendant pyrimidine units. nih.gov

Strategies for Late-Stage Modification and Diversification of Pyrimidine Derivatives

Late-stage functionalization is a crucial strategy in drug discovery, allowing for the rapid generation of a library of analogues from a common intermediate to explore structure-activity relationships. The 5-bromo substituent of this compound is ideally suited for late-stage modification. nih.gov As mentioned previously, this position readily participates in a variety of palladium-catalyzed cross-coupling reactions. myuchem.comnih.gov

This allows for the introduction of a wide range of substituents at a late stage in a synthetic sequence, providing access to a diverse set of derivatives. For example, Suzuki coupling with various boronic acids or esters can introduce different aryl or heteroaryl groups. nih.govmdpi.com Sonogashira coupling with terminal alkynes can be used to install alkynyl moieties, which can be further functionalized. Buchwald-Hartwig amination could potentially be used to introduce nitrogen-based substituents. myuchem.com

The modification of 2,4-diaminopyrimidine (B92962) derivatives by introducing different groups at the C-5 position exemplifies the importance of this strategy in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov The ability to easily diversify the C-5 position of this compound makes it a valuable scaffold for the development of new bioactive molecules.

Table 2: Potential Late-Stage Functionalization Reactions at the C-5 Position

| Reaction Type | Reagents | Introduced Functional Group | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl/heteroaryl | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl | myuchem.com |

Future Research Directions in 2 Pyrimidin 2 Yl Thio 5 Bromopyrimidine Chemistry

Exploration of Novel Catalytic Systems for Functionalization

Future research will likely focus on discovering and optimizing new catalytic systems to enhance the efficiency, selectivity, and scope of functionalization reactions for 2-(Pyrimidin-2-yl)thio-5-bromopyrimidine. While traditional cross-coupling reactions are valuable, the development of next-generation catalysts can unlock novel transformations.

Key research areas include:

Advanced Cross-Coupling Catalysts: Research into palladium, nickel, and copper-based catalytic systems for Buchwald-Hartwig-type reactions will continue to be important for creating new C-N, C-O, and C-S bonds at the 5-bromo position. doi.orgnih.gov The development of catalysts with tailored ligands could improve reaction yields and functional group tolerance, allowing for the introduction of more complex and diverse substituents.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. This approach could be explored for C-H functionalization on the pyrimidine (B1678525) rings or for novel cross-coupling reactions at the bromine site, avoiding the need for pre-functionalized starting materials.

Heterogeneous Catalysis: The design of reusable, solid-supported catalysts, such as copper immobilized on layered double hydroxides, could offer significant advantages for the synthesis of pyrimidine derivatives in terms of sustainability and process scalability. nih.gov Such systems simplify product purification and reduce metal contamination, which is crucial for pharmaceutical applications. A recent study described a novel catalyst based on layered double hydroxides coated with copper nitrate (B79036) for the efficient synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov

Dual-Catalysis Systems: Combining two distinct catalytic cycles (e.g., transition metal catalysis with organocatalysis or photocatalysis) could enable tandem reactions, where multiple transformations occur in a single pot. This strategy could be used to build molecular complexity rapidly from the this compound core.

Development of Stereoselective Synthetic Pathways